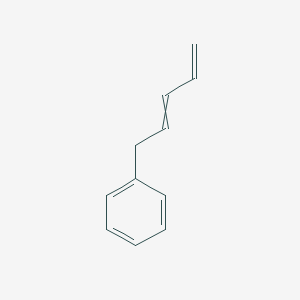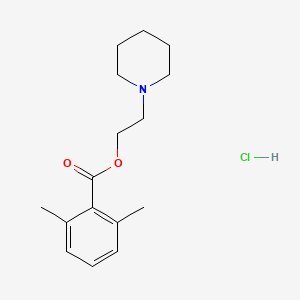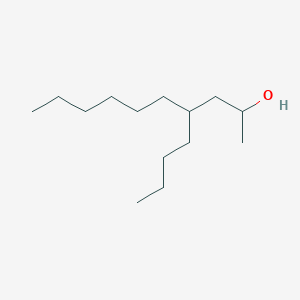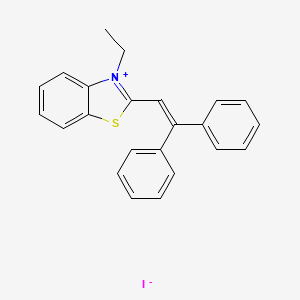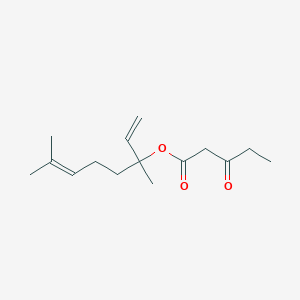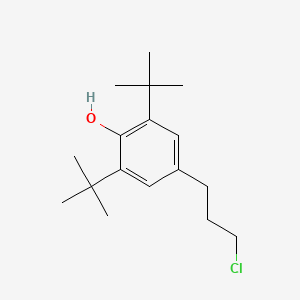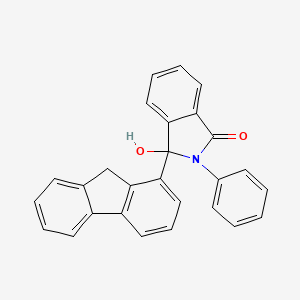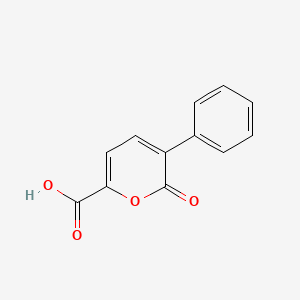![molecular formula C12H12O3 B14358244 [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid CAS No. 93097-46-2](/img/structure/B14358244.png)
[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid: is an organic compound characterized by the presence of a phenyl group attached to an acetic acid moiety, with an oxobut-1-en-1-yl substituent at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid typically involves the reaction of a phenylacetic acid derivative with an appropriate oxobut-1-en-1-yl precursor. One common method is the Friedel-Crafts acylation reaction, where the phenylacetic acid is treated with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the overall yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxobut-1-en-1-yl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxobut-1-en-1-yl group to an alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups on the phenyl ring.
Applications De Recherche Scientifique
Chemistry: In chemistry, [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is being explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and intermediates. Its unique reactivity profile makes it valuable for the synthesis of high-performance materials and additives.
Mécanisme D'action
The mechanism of action of [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxobut-1-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenylacetic acid: A simpler analog without the oxobut-1-en-1-yl group.
Cinnamic acid: Contains a phenyl group with a different substituent pattern.
Benzylacetic acid: Similar structure but with a benzyl group instead of oxobut-1-en-1-yl.
Uniqueness: The presence of the oxobut-1-en-1-yl group in [2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid imparts unique reactivity and binding properties compared to its analogs
Propriétés
Numéro CAS |
93097-46-2 |
|---|---|
Formule moléculaire |
C12H12O3 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2-[2-(3-oxobut-1-enyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H12O3/c1-9(13)6-7-10-4-2-3-5-11(10)8-12(14)15/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
UBTALZYBQRJASB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=CC=C1CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


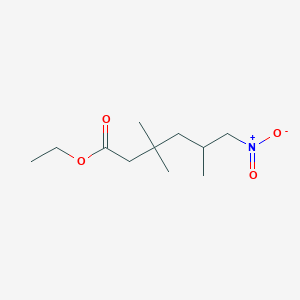
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
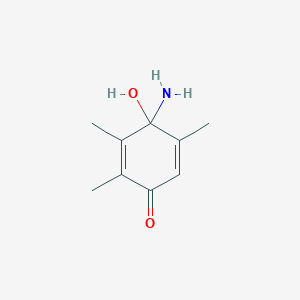
silane](/img/structure/B14358198.png)
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
